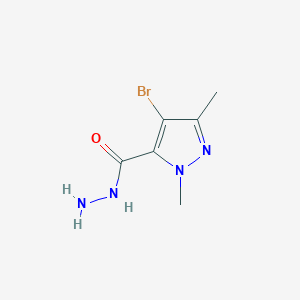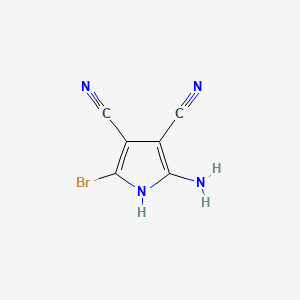
3-Amino-2-naphthonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-naphthonitrile is an organic compound with the molecular formula C₁₁H₈N₂ It is a derivative of naphthalene, characterized by the presence of an amino group (-NH₂) and a nitrile group (-CN) attached to the naphthalene ring
Wissenschaftliche Forschungsanwendungen
3-Amino-2-naphthonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: It serves as a fluorescent probe for the detection of biomolecules and ions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Zukünftige Richtungen
While specific future directions for 3-Amino-2-naphthonitrile are not mentioned in the search results, there is a general trend in the field towards developing sustainable and efficient methods for the synthesis of nitrile compounds . This includes the use of biocatalysis as a sustainable methodology for amide bond formation .
Wirkmechanismus
Nitriles
are organic compounds that contain a cyano functional group (-C≡N), which consists of a carbon atom triple-bonded to a nitrogen atom . The cyano group is linear and exhibits a high degree of polarity, which can influence the compound’s physical properties and reactivity .
Synthesis of Nitriles
Nitriles can be synthesized from various precursors, including halogenoalkanes, amides, and aldehydes . The process often involves the substitution of a halogen with a -CN group or the dehydration of an amide .
Reactions of Nitriles
Nitriles can undergo several types of reactions, including hydrolysis, reduction, and reaction with Grignard reagents . Hydrolysis of nitriles, either under acidic or basic conditions, can yield carboxylic acids . Reduction of nitriles can lead to primary amines .
Biochemical Pathways
For instance, certain plants and bacteria can metabolize nitriles, and some nitriles have been found to exhibit bioactive properties .
Pharmacokinetics
The pharmacokinetics of nitriles can vary widely depending on their specific structure and the organism in which they are studied. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .
Result of Action and Action Environment
The effects of nitriles at the molecular and cellular level, as well as the influence of environmental factors on their action, can depend on many factors. These can include the specific compound , the biological system in which it is present, and the conditions under which it is studied .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Amino-2-naphthonitrile can be synthesized through several methods:
From 2-naphthylamine: The nitration of 2-naphthylamine followed by reduction and subsequent dehydration can yield this compound.
From 2-naphthonitrile: The direct amination of 2-naphthonitrile using ammonia or amines under high temperature and pressure conditions can produce this compound.
From 2-naphthol: The conversion of 2-naphthol to 2-naphthylamine, followed by nitration and reduction, can also lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic amination of 2-naphthonitrile. This process is carried out in the presence of a suitable catalyst, such as palladium or nickel, under high temperature and pressure conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and acylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro- or nitroso-naphthonitrile derivatives.
Reduction: 3-Amino-2-naphthylamine.
Substitution: Halogenated, sulfonated, or acylated derivatives of this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1-naphthonitrile
- 1-Amino-2-naphthonitrile
- 3-Amino-1-naphthonitrile
Uniqueness
3-Amino-2-naphthonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research areas where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
3-aminonaphthalene-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKLAEKJZIMMRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356239 |
Source


|
| Record name | 2-Amino-3-cyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27533-39-7 |
Source


|
| Record name | 2-Amino-3-cyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-Dihydrobenzo[g]quinolin-4(1H)-one](/img/structure/B1268431.png)








